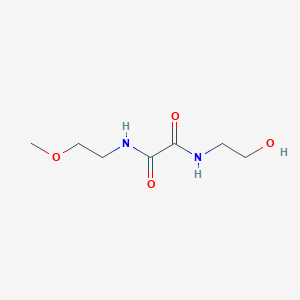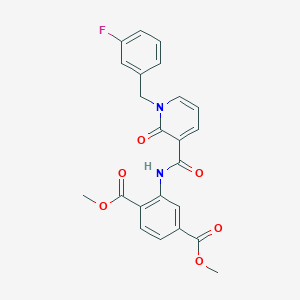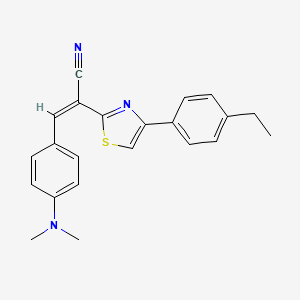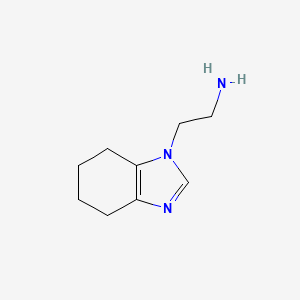
N1-(2-hydroxyethyl)-N2-(2-methoxyethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N1-(2-hydroxyethyl)-N2-(2-methoxyethyl)oxalamide” is a complex organic compound. It likely contains functional groups such as hydroxyethyl and methoxyethyl, which are commonly found in various organic compounds .
Synthesis Analysis
While specific synthesis methods for “N1-(2-hydroxyethyl)-N2-(2-methoxyethyl)oxalamide” were not found, there are general methods for synthesizing similar compounds. For instance, the copolymerization of acrylonitrile and 2-methoxyethyl acrylate was carried out under atom transfer radical polymerization (ATRP) conditions . Another example is the synthesis of poly(2-methoxyethyl acrylate)-based polyurethane by reversible addition–fragmentation chain transfer (RAFT) and poly-addition .
Chemical Reactions Analysis
The nitroxide mediated copolymerization of 2-hydroxyethyl acrylate and 2-methoxyethyl acrylate has been reported. The copolymerization kinetics followed the persistent radical model and revealed the formation of well-defined ideal random copolymers .
Scientific Research Applications
Synthesis and Molecular Structure
A novel one-pot synthetic approach developed by Mamedov et al. (2016) enables the synthesis of di- and mono-oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides via Meinwald rearrangement and a new sequence. This method yields high-purity anthranilic acid derivatives and oxalamides, showcasing a simplified and efficient route for producing compounds related to N1-(2-hydroxyethyl)-N2-(2-methoxyethyl)oxalamide (Mamedov et al., 2016).
Atmospheric Chemistry
The research by Martinelango et al. (2007) on oxalic acid/oxalate and nitric acid/nitrate production in the Tampa Bay airshed highlights the atmospheric relevance of dicarboxylic acids, which share chemical pathways with compounds like N1-(2-hydroxyethyl)-N2-(2-methoxyethyl)oxalamide. This study contributes to understanding the photochemical origins and environmental impact of these substances (Martinelango et al., 2007).
Hydroxylation Catalysis
Xia et al. (2016) discovered a copper-catalyzed system for the hydroxylation of (hetero)aryl halides using N,N'-bis(4-hydroxyl-2,6-dimethylphenyl)oxalamide, demonstrating the catalytic potential of oxalamide derivatives in synthetic organic chemistry. This research paves the way for new methods in the hydroxylation of aromatic compounds, offering a green and efficient alternative (Xia et al., 2016).
N-Oxyl Compounds: Electrochemical Properties and Electrocatalytic Reactions
Nutting et al. (2018) reviewed the use of N-oxyl compounds, including those related to N1-(2-hydroxyethyl)-N2-(2-methoxyethyl)oxalamide, in selective organic molecule oxidations. The study covers the electrochemical properties and applications of N-oxyl reagents in electrosynthetic reactions, highlighting their role in facilitating a wide range of chemical transformations (Nutting et al., 2018).
Antimicrobial Activity
Sang et al. (2020) investigated the antibacterial activity of oxidovanadium(V) and dioxidomolybdenum(VI) complexes derived from N′-(2-hydroxy-4-methoxybenzylidene)isonicotinohydrazide, a compound structurally related to N1-(2-hydroxyethyl)-N2-(2-methoxyethyl)oxalamide. This research highlights the potential of oxalamide derivatives in developing new antimicrobial agents (Sang et al., 2020).
Mechanism of Action
While the specific mechanism of action for “N1-(2-hydroxyethyl)-N2-(2-methoxyethyl)oxalamide” is not available, similar compounds like poly(2-methoxyethyl acrylate) have been studied. The enhancement in properties like storage modulus and melting temperature could be due to the formation of an ordered structure in the polymer .
Future Directions
properties
IUPAC Name |
N-(2-hydroxyethyl)-N'-(2-methoxyethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O4/c1-13-5-3-9-7(12)6(11)8-2-4-10/h10H,2-5H2,1H3,(H,8,11)(H,9,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEDIMUJGNKHVOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C(=O)NCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-hydroxyethyl)-N2-(2-methoxyethyl)oxalamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Methyl-N-(2-oxothiolan-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide](/img/structure/B2678541.png)
![6-(Trifluoromethyl)-4,5,6,7-tetrahydro-2H-triazolo[4,5-b]pyridine](/img/structure/B2678542.png)
![4-[(3-methoxyphenoxy)acetyl]-3,4-dihydroquinoxalin-2(1H)-one](/img/structure/B2678543.png)

![N-[(2-Methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-3-phenylpropanamide](/img/structure/B2678548.png)
![N-butyl-2-(6-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-ethylacetamide](/img/structure/B2678549.png)
![N-(3-acetylphenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2678550.png)

![N-[[(3Ar,6aS)-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrol-3a-yl]methyl]-N-ethylethanamine](/img/structure/B2678552.png)
![Naphthalene-1-carboxamide, N-[4-(4-nitrophenyl)thiazol-2-yl]-](/img/structure/B2678554.png)
![Methyl 5-((benzofuro[3,2-d]pyrimidin-4-ylthio)methyl)furan-2-carboxylate](/img/structure/B2678555.png)

![3-cinnamyl-8-(2,4-dimethylphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2678560.png)
